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molecular formula C9H8O3 B1312657 2-(4-formylphenyl)acetic Acid CAS No. 34841-47-9

2-(4-formylphenyl)acetic Acid

Cat. No. B1312657
M. Wt: 164.16 g/mol
InChI Key: AGPZPJHWVWZCMG-UHFFFAOYSA-N
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Patent
US08895570B2

Procedure details

[4-(Bromomethyl)phenyl]acetic acid (4.6 g) and cupric nitrate trihydrate (5 g) were suspended in water (50 mL) and heated at reflux for 1 hr. The solution was allowed to cool and the resulting white solid collected and washed with water to give the subtitle compound (2.06 g); MS multimode (+) 165
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric nitrate trihydrate
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[OH2:13]>>[CH:2]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)=[O:13]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CC(=O)O
Step Two
Name
cupric nitrate trihydrate
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the resulting white solid collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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